molecular formula C20H20N4O B2382720 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954829-12-0

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2382720
CAS No.: 954829-12-0
M. Wt: 332.407
InChI Key: RCNUGPIVZOIYMN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical research reagent belonging to the 1,2,3-triazolyl-4-carboxamide class, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The 1,2,3-triazole-4-carboxamide motif is a privileged structure in anticancer research . Specific analogs within this class, such as N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides, have demonstrated potent and selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells in scientific studies, highlighting the potential of this chemotype for investigating novel oncology therapeutics . Furthermore, related compounds have been identified as potent inhibitors of the pregnane X receptor (PXR), a key regulator of drug metabolism, with low nanomolar IC50 values, making them valuable tools for probing drug-drug interactions and metabolic pathways . The incorporation of the cyclopropyl group at the 5-position of the triazole ring is a strategic feature in lead-oriented synthesis; it increases the fraction of sp3-hybridized carbon atoms, which can improve physicochemical properties and conformational restraint, while occupying minimal steric volume among alkyl substituents . The molecular conformation of closely related 5-cyclopropyl-1,2,3-triazole-4-carboxamides has been elucidated through X-ray crystallography, revealing that the cyclopropyl ring is often oriented at a significant dihedral angle relative to the plane of the triazole ring . This well-defined spatial arrangement is crucial for its specific interactions with biological targets. The synthesis of this compound family typically involves a robust two-step process featuring a Dimroth rearrangement of organic azides with β-ketoesters to form the triazole carboxylic acid core, followed by amidation with the appropriate aniline derivative . Researchers can utilize this high-purity compound for screening in biological assays, investigating mechanisms of action, and as a building block in the development of novel bioactive molecules.

Properties

IUPAC Name

5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-13-7-6-10-17(14(13)2)21-20(25)18-19(15-11-12-15)24(23-22-18)16-8-4-3-5-9-16/h3-10,15H,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNUGPIVZOIYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C20_{20}H20_{20}N4_{4}O
  • Molecular Weight : 332.407 g/mol
  • CAS Number : 954829-12-0

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that triazole compounds can induce apoptosis in cancer cells by modulating pathways involving p53 and caspases .
  • Targeting Specific Receptors : Molecular docking studies suggest that this compound may exhibit strong hydrophobic interactions with certain receptors, similar to known anticancer agents like Tamoxifen .

Biological Activity Data

The following table summarizes the biological activity data available for 5-cyclopropyl-N-(2,3-dimethylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide against various cancer cell lines:

Cell Line IC50_{50} (μM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 pathway
MDA-MB-231 (Breast Cancer)2.41Activation of caspase-dependent apoptosis
CEM (Acute Lymphoblastic Leukemia)<0.5Cytotoxic effects leading to cell death
U937 (Monocytic Leukemia)<0.5Apoptotic induction through mitochondrial pathway

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various triazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC50_{50} values below 1 μM. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner .

Case Study 2: Mechanistic Insights

Further research utilized Western blot analysis to explore the underlying mechanisms of action. The compound was found to increase p53 expression levels and promote caspase-3 cleavage in treated cells, indicating a clear apoptotic pathway activation .

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